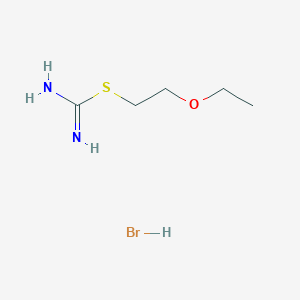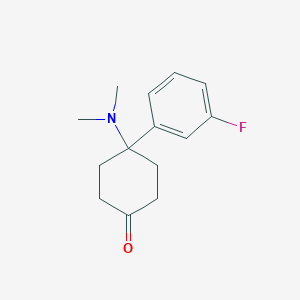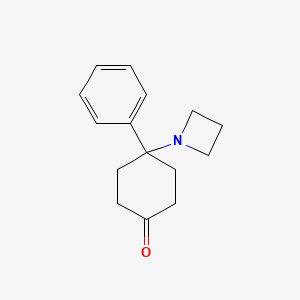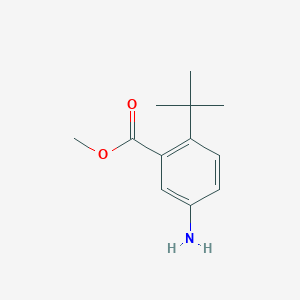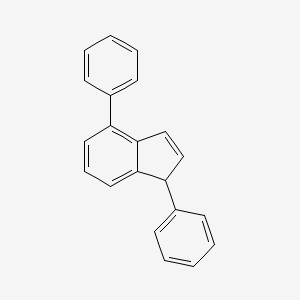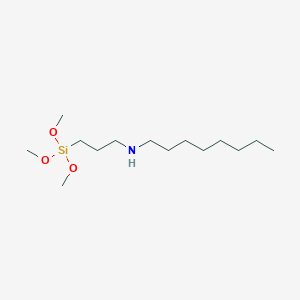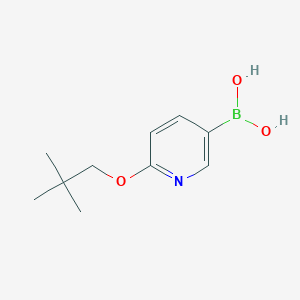
Bismuth tin eutectic lump, 99.95% (metals basis)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth tin eutectic lump, 99.95% (metals basis) is a type of metal alloy composed of bismuth and tin. It is used in a variety of applications, ranging from medical and scientific research to industrial applications. 95% (metals basis).
Applications De Recherche Scientifique
Bismuth tin eutectic lump, 99.95% (metals basis), is used in a variety of scientific research applications, including medical, engineering, and materials science. It is used in medical applications as a contrast agent for ultrasound imaging, and in engineering applications for soldering and brazing. In materials science, bismuth tin eutectic lump, 99.95% (metals basis), is used to study the properties of alloys, as well as the effects of alloying on the physical and chemical properties of metals.
Mécanisme D'action
The mechanism of action of bismuth tin eutectic lump, 99.95% (metals basis), is based on the formation of a eutectic alloy. A eutectic alloy is formed when two metals are combined in such a way that the melting point of the alloy is lower than the melting point of either of the individual metals. This allows the alloy to remain solid at a lower temperature than either of the individual metals, which gives it unique properties that are not found in either of the individual metals.
Biochemical and Physiological Effects
Bismuth tin eutectic lump, 99.95% (metals basis), has been studied for its potential biochemical and physiological effects. Studies have shown that bismuth tin eutectic lump, 99.95% (metals basis), can be used to improve the electrical conductivity of metals, and can also be used to reduce the risk of corrosion in certain environments. Additionally, bismuth tin eutectic lump, 99.95% (metals basis), has been shown to be non-toxic and biocompatible, making it suitable for use in medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Bismuth tin eutectic lump, 99.95% (metals basis), has several advantages for use in laboratory experiments. First, it is relatively inexpensive compared to other metals and alloys. Additionally, it can be easily melted and solidified, allowing for quick and easy synthesis of the eutectic lump. Finally, bismuth tin eutectic lump, 99.95% (metals basis), is non-toxic and biocompatible, making it suitable for use in medical applications. However, there are some limitations to using bismuth tin eutectic lump, 99.95% (metals basis), in laboratory experiments. For example, the alloy is not very ductile and can be difficult to work with. Additionally, the alloy is not very strong, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for bismuth tin eutectic lump, 99.95% (metals basis). First, further research could be conducted to explore the potential uses of the alloy in medical and engineering applications. Additionally, research could be conducted to explore the potential use of the alloy in other industries, such as electronics and automotive. Finally, research could be conducted to explore the potential uses of the alloy in additive manufacturing, such as 3D printing.
Méthodes De Synthèse
Bismuth tin eutectic lump, 99.95% (metals basis), is synthesized by melting bismuth and tin in a crucible, and then allowing the mixture to cool and solidify. The process involves the combination of two different metals, bismuth and tin, which results in an alloy with a unique set of properties. The alloy is then cooled and solidified to form the eutectic lump.
Propriétés
IUPAC Name |
bismuth;tin |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Sn |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVAUCBYEDDGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth Tin eutectic lump | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


